Cas no 851980-09-1 (N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

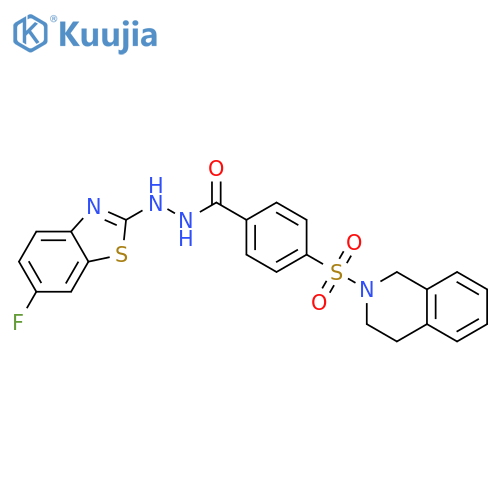

851980-09-1 structure

商品名:N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide

- Benzoic acid, 4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-, 2-(6-fluoro-2-benzothiazolyl)hydrazide

- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide

- 851980-09-1

- AB00670731-01

- AKOS024590731

- F0642-2124

-

- インチ: 1S/C23H19FN4O3S2/c24-18-7-10-20-21(13-18)32-23(25-20)27-26-22(29)16-5-8-19(9-6-16)33(30,31)28-12-11-15-3-1-2-4-17(15)14-28/h1-10,13H,11-12,14H2,(H,25,27)(H,26,29)

- InChIKey: PWRRIDINGIZGOS-UHFFFAOYSA-N

- ほほえんだ: C(NNC1=NC2=CC=C(F)C=C2S1)(=O)C1=CC=C(S(N2CCC3=C(C2)C=CC=C3)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 482.08826099g/mol

- どういたいしつりょう: 482.08826099g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 5

- 複雑さ: 802

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 128Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 密度みつど: 1.492±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 9.56±0.23(Predicted)

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0642-2124-25mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0642-2124-15mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0642-2124-2μmol |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0642-2124-20mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0642-2124-50mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| A2B Chem LLC | BA62182-100mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 100mg |

$697.00 | 2024-04-19 | ||

| A2B Chem LLC | BA62182-10mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA62182-25mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 25mg |

$360.00 | 2024-04-19 | ||

| Life Chemicals | F0642-2124-10mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0642-2124-75mg |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide |

851980-09-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

851980-09-1 (N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量